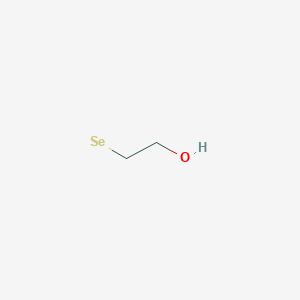![molecular formula C20H34ClFS B14620421 Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride CAS No. 56958-02-2](/img/structure/B14620421.png)
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is a chemical compound with the molecular formula C20H34ClFS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is notable for its unique structure, which includes a dodecyl group, a fluorophenyl group, and a methyl group attached to the sulfonium ion, along with a chloride counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride typically involves the reaction of dodecyl methyl sulfide with 2-fluorobenzyl chloride in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the sulfur atom in the sulfide attacks the carbon atom in the benzyl chloride, leading to the formation of the sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and detergents.
Wirkmechanismus
The mechanism of action of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfonium ion can interact with negatively charged or polar molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl[(4-fluorophenyl)methyl]methylsulfanium chloride: Similar structure but with the fluorine atom in the para position.
Dodecyl[(2-chlorophenyl)methyl]methylsulfanium chloride: Similar structure but with a chlorine atom instead of fluorine.
Dodecyl[(2-bromophenyl)methyl]methylsulfanium chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is unique due to the presence of the fluorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. The fluorine atom can affect the electronic properties of the compound, making it distinct from its analogs with different halogen substitutions.
Eigenschaften
CAS-Nummer |
56958-02-2 |
|---|---|
Molekularformel |
C20H34ClFS |
Molekulargewicht |
361.0 g/mol |
IUPAC-Name |
dodecyl-[(2-fluorophenyl)methyl]-methylsulfanium;chloride |
InChI |
InChI=1S/C20H34FS.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-22(2)18-19-15-12-13-16-20(19)21;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SQGFBRHGEOSKDD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


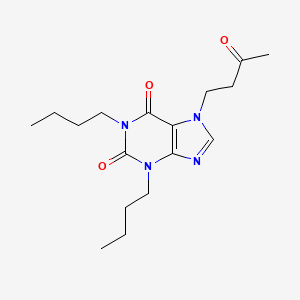
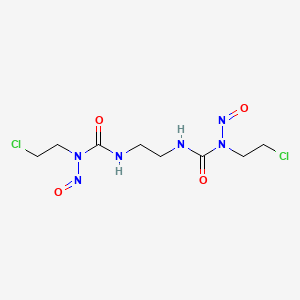
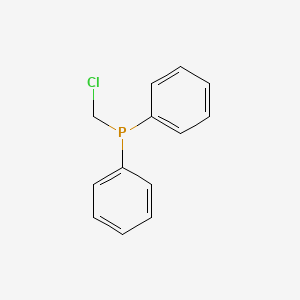

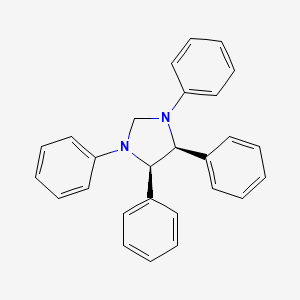
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
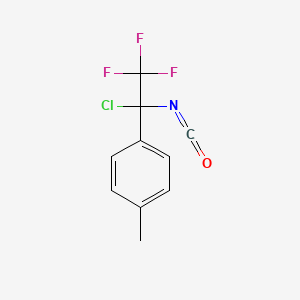
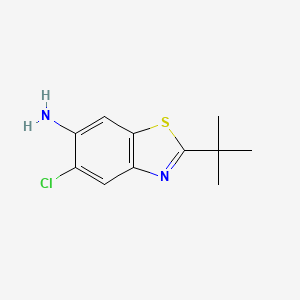
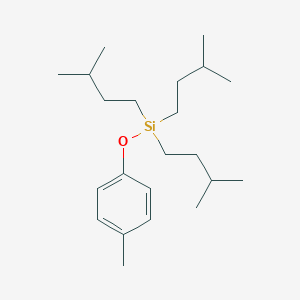
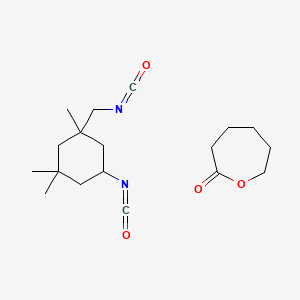
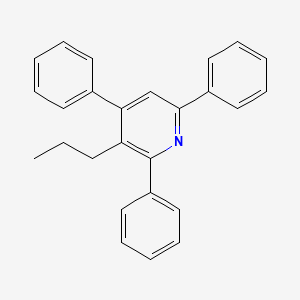
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
